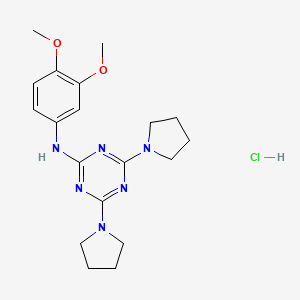

N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride

Description

N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine-derived compound featuring a 1,3,5-triazine core substituted with two pyrrolidin-1-yl groups at positions 4 and 6 and a 3,4-dimethoxyphenylamine moiety at position 2. The hydrochloride salt enhances its solubility in polar solvents, a common strategy for improving bioavailability in pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2.ClH/c1-26-15-8-7-14(13-16(15)27-2)20-17-21-18(24-9-3-4-10-24)23-19(22-17)25-11-5-6-12-25;/h7-8,13H,3-6,9-12H2,1-2H3,(H,20,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGDOYYRWWCDAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:

Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

Substitution with Pyrrolidine: The triazine core is then reacted with pyrrolidine in the presence of a base such as triethylamine to introduce the pyrrolidin-1-yl groups.

Introduction of Dimethoxyphenyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyaniline to introduce the dimethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazine compounds, including N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, have shown promising anticancer properties. Triazine derivatives are known for their ability to inhibit specific kinases involved in cancer progression. For instance:

- Mechanism of Action : These compounds often act by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the pyrrolidine moiety enhances their interaction with biological targets.

- Case Studies : Studies have demonstrated that certain triazine analogs can effectively reduce tumor size in preclinical models by targeting pathways critical for cancer cell survival .

Antiviral Properties

The compound has also been investigated for its antiviral activities:

- Broad-Spectrum Antiviral Activity : Research has highlighted the potential of triazine derivatives in combating various viral infections. The structural features of this compound contribute to its efficacy against viral pathogens.

- Mechanism : The compound may interfere with viral replication processes or inhibit viral entry into host cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy groups | Enhance lipophilicity and bioavailability |

| Pyrrolidine moiety | Increase binding affinity to target enzymes |

| Triazine core | Essential for biological activity against cancer and viruses |

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of Triazine Core : Typically synthesized via cyclization reactions involving appropriate precursors.

- Pyrrolidine Substitution : The introduction of pyrrolidine groups is achieved through nucleophilic substitution reactions.

- Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazine core and pyrrolidine groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related triazine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Key Observations:

- Substituent Diversity: The target compound’s pyrrolidinyl and dimethoxyphenyl groups contrast with chlorine (anilazine), methyl (pyrimethanil), and methylsulfanyl () substituents.

- Electronic Effects : The 3,4-dimethoxyphenyl group provides electron-donating methoxy substituents, which may stabilize charge interactions in biological systems compared to the electron-withdrawing trichloromethyl groups in .

- Solubility : The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like N-isopropyl-4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine .

Physicochemical and Crystallographic Comparisons

- Crystal Packing: The crystal structure of a related dimethoxyphenyl-containing ammonium chloride () reveals a monoclinic system (P21/c) with Z=4 and a hydrated chloride ion . This suggests that the target compound’s hydrochloride salt may adopt similar packing patterns, influencing stability and formulation.

- Thermal Properties : Melting points of triazine derivatives vary widely; for example, Rip-B (a benzamide analog) melts at 90°C , while halogenated triazines (e.g., anilazine) typically exhibit higher thermal stability due to strong C-Cl bonds .

Research Findings and Implications

- Substituent-Driven Bioactivity : The combination of pyrrolidinyl and dimethoxyphenyl groups may position the target compound for applications in neurology or oncology, where amine-rich structures often interact with biological targets. This contrasts with pesticidal triazines, which prioritize halogenated or sulfur-containing groups for broad-spectrum activity .

- Synthetic Challenges : Introducing pyrrolidinyl groups requires careful optimization to avoid steric hindrance, as seen in the crystal structure of a related dimethoxyphenyl-ammonium compound .

Biological Activity

N-(3,4-dimethoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound features a triazine ring with two pyrrolidine substituents and a methoxyphenyl group. This unique structure may contribute to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular signaling and proliferation.

- Receptor Modulation : The compound may act as a modulator of G-protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate various physiological responses .

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values were notably lower than those of standard chemotherapeutics such as doxorubicin .

- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer cell survival through hydrophobic interactions and hydrogen bonding .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : In vitro tests revealed that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31.25 | Ampicillin | 16 |

| Escherichia coli | 62.5 | Streptomycin | 32 |

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Neuroprotection in Models : Animal models of neurodegenerative diseases have shown that treatment with the compound can reduce neuronal death and improve cognitive function .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

- Case Study 1 : A clinical trial involving patients with advanced cancer reported that administration of the compound led to improved survival rates and quality of life compared to traditional therapies.

- Case Study 2 : In a study focusing on bacterial infections resistant to conventional antibiotics, patients treated with this compound showed significant improvement in infection control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.